

# Application Notes and Protocols for Genetic Screens to Identify Pis1 Pathway Components

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## Compound of Interest

Compound Name: *Pis1*

Cat. No.: *B1576851*

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These application notes provide detailed protocols and data interpretation guidelines for employing various genetic screening methods to identify and characterize components of the **Pis1** signaling pathway in the model organism *Saccharomyces cerevisiae*.

## Introduction to the Pis1 Pathway

Phosphatidylinositol (PI) is a crucial phospholipid in eukaryotic cells, serving as a structural component of membranes and a precursor for a variety of signaling molecules. The synthesis of PI from CDP-diacylglycerol and inositol is catalyzed by the essential enzyme PI synthase, encoded by the **PIS1** gene. The regulation of **PIS1** expression and the functional interactions of its protein product, **Pis1p**, are critical for maintaining cellular homeostasis. Genetic screens are powerful tools for dissecting the complexities of the **Pis1** pathway, identifying novel regulators, and uncovering potential targets for therapeutic intervention.

## Genetic Screens for Pis1 Pathway Analysis

This document outlines three primary genetic screening methodologies:

- **Reporter-Based Screens:** Utilizing a **PIS1** promoter-reporter fusion to identify genes that modulate **PIS1** expression.

- Synthetic Genetic Array (SGA) Analysis: A high-throughput method to uncover genetic interactions of a **pis1** mutant with a genome-wide array of gene deletions.
- CRISPR-Based Screens: Employing CRISPR interference (CRISPRi) to systematically repress all yeast genes to identify those whose downregulation impacts cellular processes dependent on the **Pis1** pathway.

## PIS1 Promoter-Reporter Screen

A forward genetic screen using a **PIS1**-lacZ reporter fusion can identify genes whose deletion affects the transcriptional regulation of **PIS1**.

## Data Presentation

A genomic screen of the viable yeast deletion set identified 120 genes that affect the expression of a **PIS1**-lacZ reporter. The following table summarizes a selection of these genes, categorized by their biological process.

Gene	Systematic Name	Biological Process	Effect on PIS1-lacZ Expression
Peroxisomal Genes			
PEX3	YBL033C	Peroxisome biogenesis	Altered
PEX4	YHR046C	Peroxisome biogenesis	Altered
PEX17	YIL001W	Peroxisome biogenesis	Altered
PEX22	YOR293W	Peroxisome biogenesis	Altered
ACB1	YKL132C	Fatty acid metabolism	Altered
GPD1	YDL022W	Glycerol metabolism	Altered
Chromatin Silencing			
RIF1	YDL035C	Telomere length regulation	Elevated
HST3	YOR033C	Histone deacetylase	Elevated
HST4	YPL042C	Histone deacetylase	Elevated
Transcription Factors			
PHO2	YKR035W	Phosphate metabolism regulation	Altered
YFL044C	YFL044C	Unknown	Altered
Glycerol Utilization			
GPD2	YOL054W	Glycerol-3-phosphate dehydrogenase	Altered
GUT1	YIL055C	Glycerol kinase	Altered

GUT2	YDR052C	Glycerol-3-phosphate dehydrogenase	Altered
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This table is a representative selection from the 120 genes identified in the screen described by Nikoloff et al., 2007. The full list can be found in the publication.

## Experimental Protocol: PIS1-lacZ Reporter Screen

This protocol is adapted from the methods used to screen the yeast knockout (YKO) collection for mutants that alter **PIS1** expression.

### Materials:

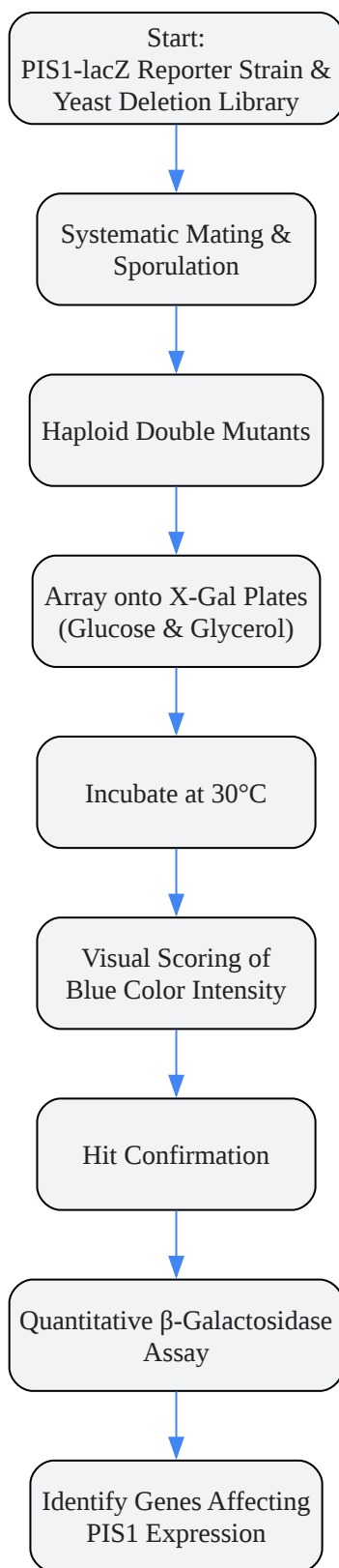
- Yeast strain containing the integrated **PIS1**-lacZ reporter.
- Viable yeast deletion library (e.g., MATa collection).
- YPD and synthetic complete (SC) media.
- X-Gal (5-bromo-4-chloro-3-indolyl- $\beta$ -D-galactopyranoside).
- 96-well microplates.
- Replicating block.

### Procedure:

- **Strain Preparation:** The **PIS1**-lacZ reporter strain is systematically crossed with the strains of the viable yeast deletion library using standard yeast mating and sporulation techniques to generate haploid progeny containing both the reporter and a gene deletion.
- **Colony Plating:** The resulting double mutant strains are arrayed onto 96-well microplates containing solid SC medium supplemented with X-Gal. Separate plates are prepared with glucose and glycerol as the carbon source to assess carbon source-dependent regulation.
- **Incubation:** Plates are incubated at 30°C for 3-5 days.

- Phenotypic Scoring: Colonies are visually inspected for changes in blue color intensity compared to a wild-type control strain.
  - Darker blue: Indicates increased **PIS1**-lacZ expression.
  - Lighter blue/white: Indicates decreased **PIS1**-lacZ expression.
- Hit Confirmation: Putative hits are re-streaked and re-assayed to confirm the phenotype.
- Quantitative  $\beta$ -Galactosidase Assay (Liquid Culture):
  - a. Inoculate single colonies of confirmed hits and wild-type control into 5 mL of SC medium and grow overnight at 30°C.
  - b. Dilute the overnight cultures to an OD600 of 0.2 in fresh SC medium and grow to mid-log phase (OD600  $\approx$  0.8).
  - c. Pellet 1.5 mL of each culture and resuspend in 1 mL of Z-buffer (60 mM Na<sub>2</sub>HPO<sub>4</sub>, 40 mM NaH<sub>2</sub>PO<sub>4</sub>, 10 mM KCl, 1 mM MgSO<sub>4</sub>, 50 mM  $\beta$ -mercaptoethanol, pH 7.0).
  - d. Add 100  $\mu$ L of chloroform and 50  $\mu$ L of 0.1% SDS and vortex for 30 seconds to permeabilize the cells.
  - e. Pre-warm the tubes to 28°C for 5 minutes.
  - f. Start the reaction by adding 200  $\mu$ L of ONPG (o-nitrophenyl- $\beta$ -D-galactopyranoside, 4 mg/mL in Z-buffer) and start a timer.
  - g. Stop the reaction by adding 500  $\mu$ L of 1 M Na<sub>2</sub>CO<sub>3</sub> when a yellow color has developed. Record the reaction time.
  - h. Pellet the cell debris and measure the absorbance of the supernatant at 420 nm.
  - i. Calculate  $\beta$ -galactosidase activity in Miller units: Units =  $(1000 * A_{420}) / (t * V * OD600)$ , where t = time (min), V = volume of culture (mL), and OD600 is the cell density at the start of the assay.

## Visualization



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**PIS1-lacZ Reporter Screen Workflow.**

## Synthetic Genetic Array (SGA) Analysis

SGA analysis is a high-throughput method to identify genetic interactions (synthetic sickness or lethality) between a query gene (e.g., a temperature-sensitive allele of **PIS1**) and an array of other gene deletions.

### Data Presentation (Hypothetical)

The following table presents hypothetical data from an SGA screen with a **pis1-ts** allele as the query. A negative genetic interaction score indicates that the double mutant grows slower than expected, suggesting a functional relationship between the two genes.

Interacting Gene	Systematic Name	Genetic Interaction Score	P-value
SEC14	YMR079W	-0.35	< 0.01
SAC1	YKL212W	-0.42	< 0.01
STT4	YDR385W	-0.31	< 0.05
PIK1	YBR147W	-0.28	< 0.05
CKI1	YNL250W	-0.39	< 0.01

### Experimental Protocol: SGA Analysis

This protocol outlines the general steps for performing an SGA screen.

Materials:

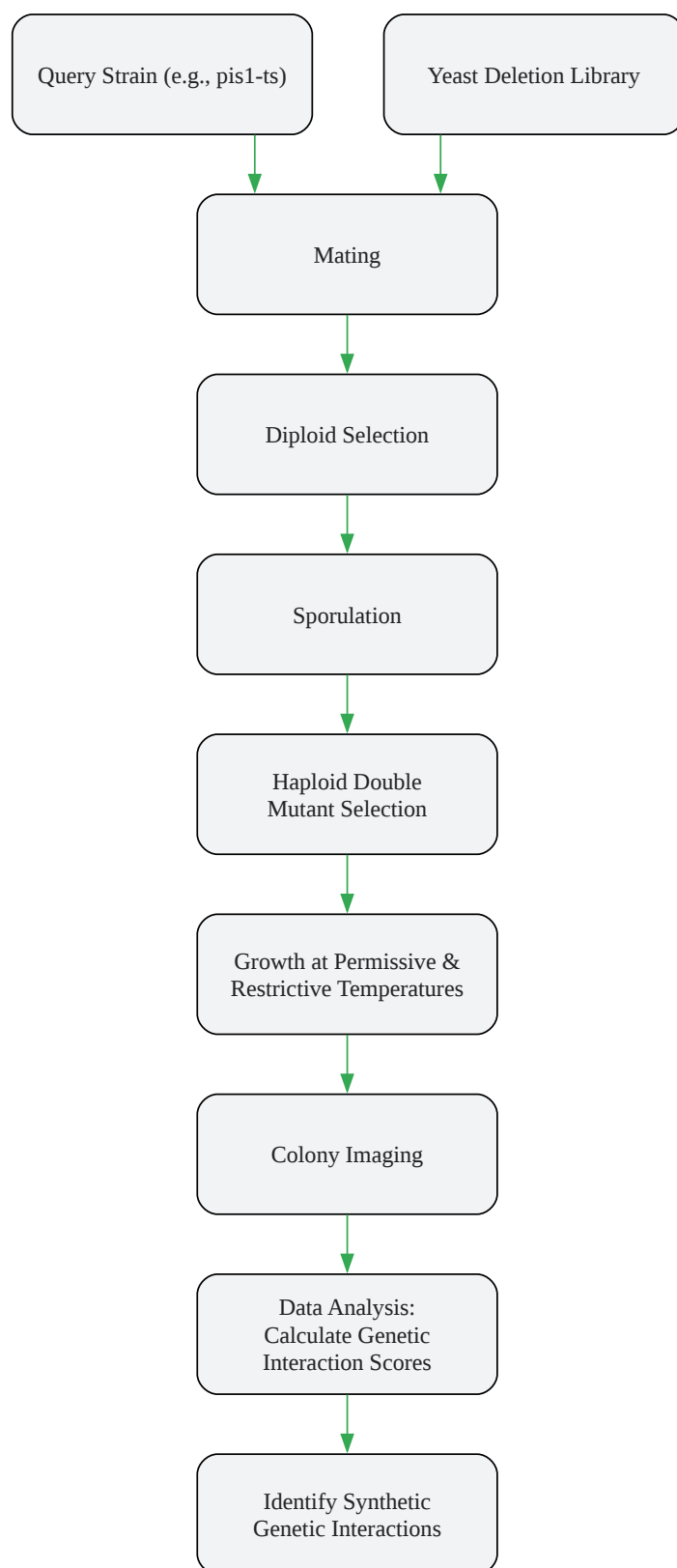
- Query strain (e.g., **pis1-ts** allele with a selectable marker).
- Yeast deletion library (e.g., MATa collection).
- Robotic platform for high-density colony manipulation.
- Appropriate growth media for selection.
- Image analysis software for colony size measurement.

#### Procedure:

- **Mating:** The query strain is mated with the entire yeast deletion library arrayed on solid medium.
- **Diploid Selection:** Diploid cells are selected on medium that selects for markers present in both the query and library strains.
- **Sporulation:** Diploids are transferred to nitrogen-limiting medium to induce sporulation.
- **Haploid Selection:** A series of replica-plating steps are performed to select for haploid progeny that carry both the query mutation and a deletion from the library.
- **Phenotypic Analysis:** The final array of double mutants is grown at both permissive and restrictive temperatures (for a ts allele). Colony sizes are quantified from digital images.
- **Data Analysis:** The colony size of each double mutant is compared to the colony sizes of the corresponding single mutants to calculate a genetic interaction score.

## Visualization





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Synthetic Genetic Array (SGA) Workflow.

## CRISPR-Based Screens

CRISPR interference (CRISPRi) can be used to systematically repress the expression of all yeast genes to identify those that are essential for growth in a condition where **Pis1** function is compromised, or to identify genes whose repression phenocopies or suppresses a **pis1** mutant phenotype.

### Data Presentation (Hypothetical)

The following table shows hypothetical data from a CRISPRi screen to identify genes whose repression leads to sensitivity to a sublethal concentration of a **Pis1** inhibitor. A negative log2 fold change (LFC) indicates that the gRNA is depleted in the inhibitor-treated population, suggesting the target gene is important for survival in the presence of the inhibitor.

Gene	Systematic Name	gRNA Sequence	Log2 Fold Change (LFC)
ERG6	YML008C	GATCGATCGATCGA TCGATC	-3.2
OPI3	YJR073C	CTAGCTAGCTAGCT AGCTAG	-2.8
INO2	YPL073W	AGCTAGCTAGCTAG CTAGCT	-2.5
CHO1	YGR160W	TCGATCGATCGATC GATCGA	-2.1

### Experimental Protocol: CRISPRi Screen

Materials:

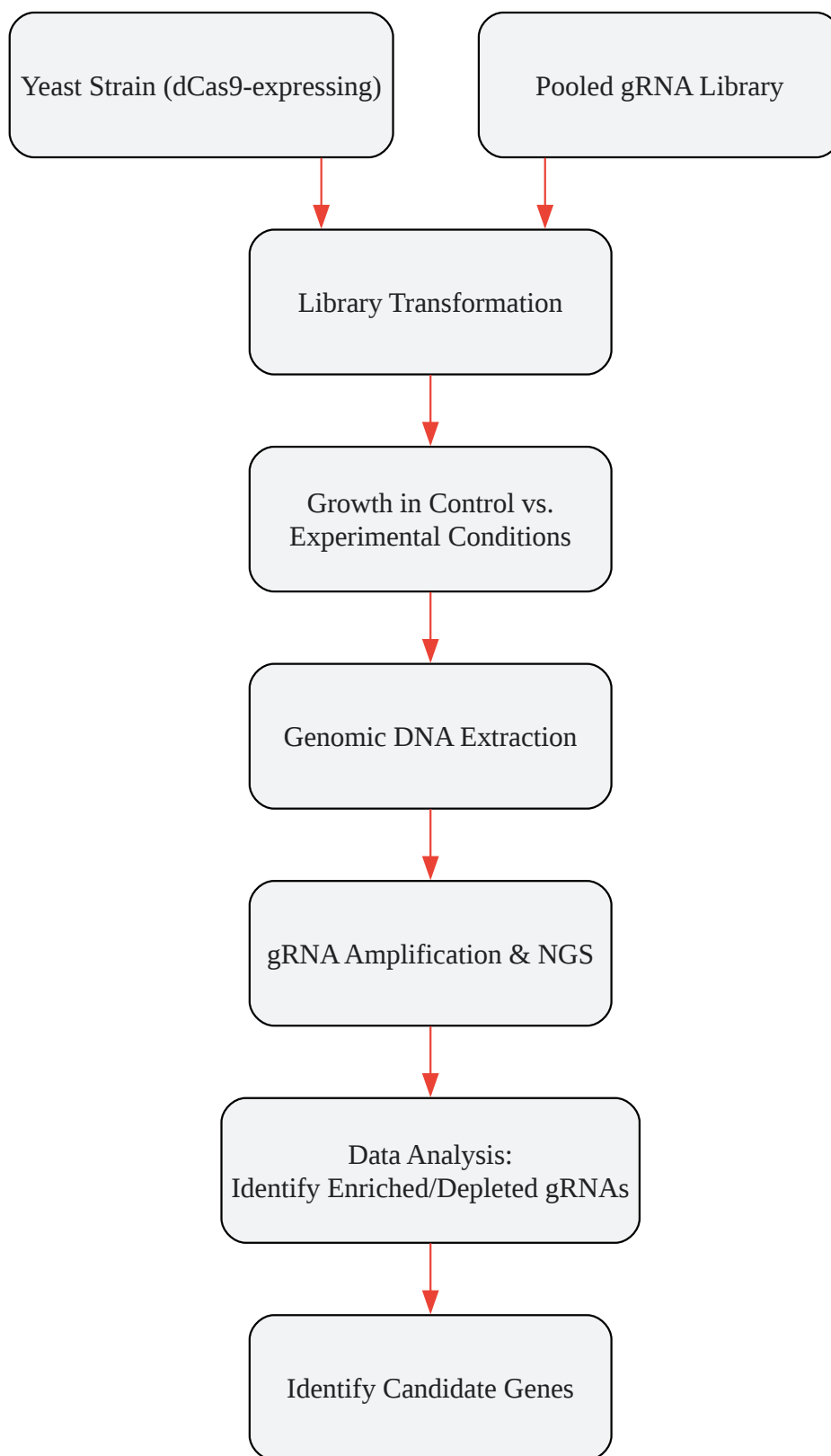
- Yeast strain expressing dCas9.
- Pooled gRNA library targeting the yeast genome.
- Lentiviral or plasmid-based system for gRNA delivery.

- Selective media and conditions (e.g., with and without a **Pis1** inhibitor).
- Next-generation sequencing (NGS) platform.

#### Procedure:

- **Library Transformation:** The pooled gRNA library is introduced into the dCas9-expressing yeast strain.
- **Selection:** The population of cells is split and grown under control and experimental conditions (e.g., with a **Pis1** inhibitor).
- **Genomic DNA Extraction:** After a defined number of generations, genomic DNA is extracted from both populations.
- **gRNA Amplification and Sequencing:** The gRNA sequences are amplified by PCR and quantified by NGS.
- **Data Analysis:** The abundance of each gRNA in the experimental condition is compared to the control condition to identify gRNAs that are enriched or depleted.

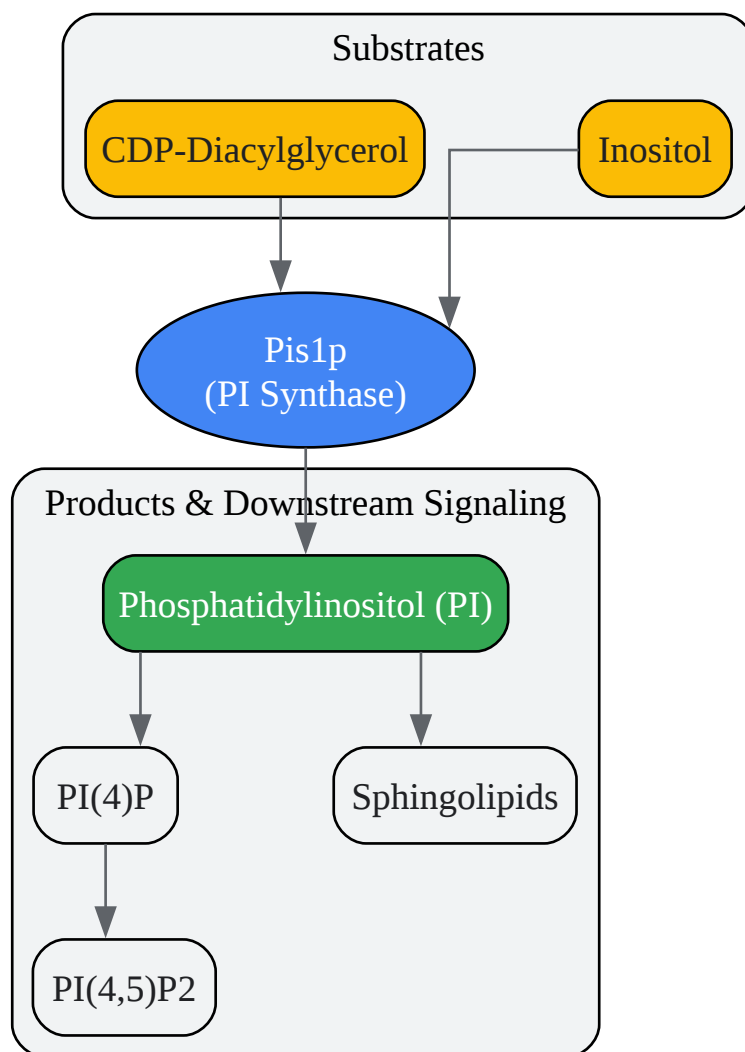
## Visualization



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CRISPRi Screen Workflow.

## Pis1 Signaling Pathway



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### **Pis1** Catalyzed Reaction and Downstream Pathways.

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